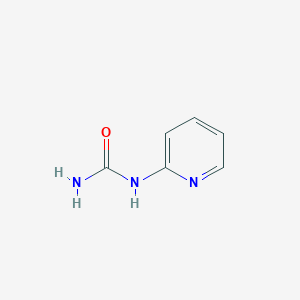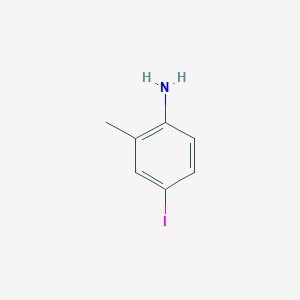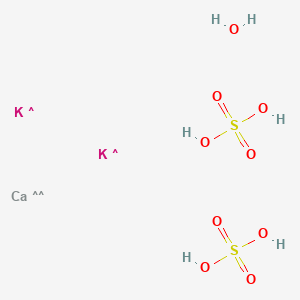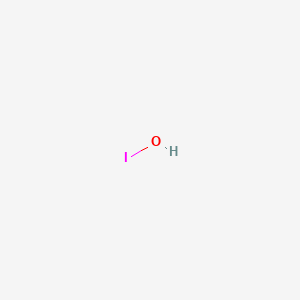
3,4-Dimethoxycinnamamide
Descripción general
Descripción
3,4-Dimethoxycinnamamide is a chemical compound with the linear formula C12H12N2O3 . It is also known as ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE . This compound contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers .
Synthesis Analysis
The synthesis of 3,4-disubstituted maleimides, which are compounds that often show pronounced biological activity, has been reviewed . A simple synthesis and biological evaluation of trans-3,4,5-trimethoxycinnamamides as novel antinarcotic agents have also been described .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxycinnamamide includes 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3,4-Dimethoxycinnamamide have been created .
Aplicaciones Científicas De Investigación
Antioxidant Activity
3,4-Dimethoxycinnamamide has been found to have considerable antioxidant capacity and radical scavenging activity . This makes it potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .
Anti-Inflammatory Properties
This compound has shown significant anti-inflammatory effects . In particular, it has been found to reduce carrageenan-induced rat paw edema . This suggests potential applications in the treatment of inflammatory conditions.
Hypolipidemic Functionality
3,4-Dimethoxycinnamamide has demonstrated hypolipidemic properties . It has been found to significantly decrease lipidemic indices in Triton-induced hyperlipidemia in rats . This suggests potential use in the management of dyslipidemia, a condition characterized by abnormal amounts of lipids in the blood.
Potential Use in Drug Synthesis
3,4-Dimethoxycinnamamide is a versatile chemical compound with potential applications in various fields of scientific research. It could be used as a building block in the synthesis of more complex molecules for drug development.
Mecanismo De Acción
3,4-Dimethoxycinnamamide: (also known as 3,4-dihydroxycinnamic acid ) primarily targets histidine ammonia-lyase (HAL), an enzyme involved in the phenylpropanoid pathway. HAL catalyzes the conversion of L-histidine to trans-cinnamate and ammonia . This reaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin .
Action Environment:
Environmental factors, such as light intensity, temperature, and soil conditions, can influence the efficacy and stability of 3,4-Dimethoxycinnamamide. For instance:
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZILHYXHKAKT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxycinnamamide | |
CAS RN |
14773-40-1 | |
| Record name | Cinnamamide, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dimethoxycinnamamide interact with Liver X Receptor α (LXRα) and what are the downstream effects?
A: While research on 3,4-Dimethoxycinnamamide is limited, a closely related compound, N-(4-trifluoromethylphenyl) 3,4-dimethoxycinnamamide (TFCA), exhibits interesting interactions with LXRα. TFCA acts as an antagonist to LXRα, effectively inhibiting its activation by ligands. [] This inhibition leads to decreased expression of genes involved in lipogenesis (fat production) in the liver, effectively reducing lipid accumulation. [] Further research is needed to determine if 3,4-Dimethoxycinnamamide shares a similar mechanism of action.
Q2: Where was 3,4-Dimethoxycinnamamide discovered in nature?
A: 3,4-Dimethoxycinnamamide was isolated from the solid culture of the bacterium Streptoverticillium morookaense. [] This discovery highlights the potential of microorganisms as sources of novel bioactive compounds. Further investigations into the biological activities of 3,4-Dimethoxycinnamamide are warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)










